5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide
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Overview
Description
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines a formyl group, a furan ring, an amino group, a phenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with phenoxybenzenesulfonyl chloride: The furan-2-ylmethylamine is then reacted with phenoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: 5-Carboxy-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.
Reduction: 5-Hydroxymethyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.
Substitution: Products will vary based on the substituents introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The formyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The furan ring and phenoxy group contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenylbenzenesulfonamide: Similar structure but lacks the phenoxy group.
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is unique due to the combination of functional groups that provide a balance of reactivity and stability. The presence of the phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
62274-13-9 |
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Molecular Formula |
C18H16N2O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-formyl-3-(furan-2-ylmethylamino)-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S/c19-26(22,23)17-10-13(12-21)9-16(20-11-15-7-4-8-24-15)18(17)25-14-5-2-1-3-6-14/h1-10,12,20H,11H2,(H2,19,22,23) |
InChI Key |
WDGZHLOVOMZLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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